![molecular formula C19H15N3O4 B14238715 N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide CAS No. 538370-56-8](/img/structure/B14238715.png)
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide: is a complex organic compound with the molecular formula C19H15N3O4. This compound is known for its unique structure, which includes a benzopyran ring system and a diazenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide typically involves multiple steps:
Formation of the Benzopyran Ring: The initial step involves the synthesis of the benzopyran ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzopyran derivative.
Acetylation: The final step involves the acetylation of the aromatic ring to introduce the acetyl group. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Applications De Recherche Scientifique
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide involves its interaction with various molecular targets. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzopyran ring system may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{6-[(E)-(4-Methylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- N-{6-[(E)-(4-Chlorophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
- N-{6-[(E)-(4-Nitrophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
Uniqueness
N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
538370-56-8 |
|---|---|
Formule moléculaire |
C19H15N3O4 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
N-[6-[(4-acetylphenyl)diazenyl]-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C19H15N3O4/c1-11(23)13-3-5-15(6-4-13)21-22-16-7-8-18-14(9-16)10-17(19(25)26-18)20-12(2)24/h3-10H,1-2H3,(H,20,24) |
Clé InChI |
PQJZVLMNAKTPLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC(=O)C(=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)

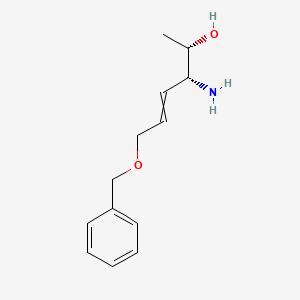
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
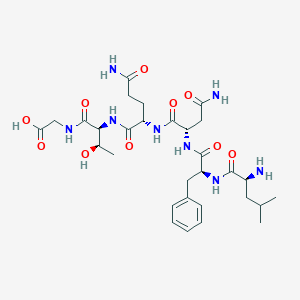
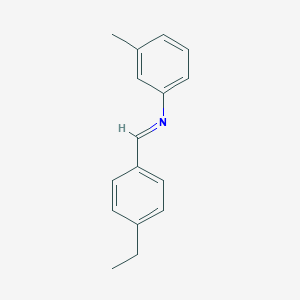
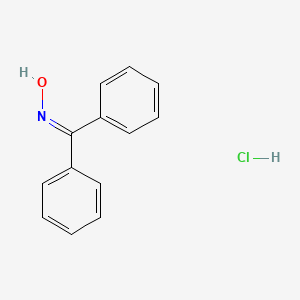
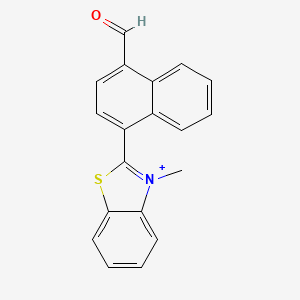

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
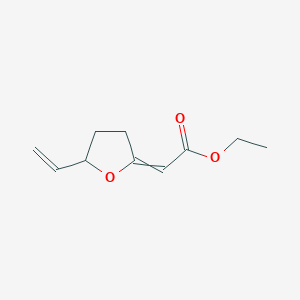
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
